Disodium beta-glycerophosphate
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Overview
Description
Sodium glycerol 2-phosphate is an organic sodium salt that is the disodium salt of glycerol 2-phosphate. It contains a glycerol 2-phosphate(2-).
Mechanism of Action
Target of Action
Disodium beta-glycerophosphate primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . They play a crucial role in many cellular functions, including cellular repair and the digestion of extracellular material .
Mode of Action
This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Biochemical Pathways
This compound plays a pivotal role in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions . This indicates its involvement in the biochemical pathways related to bone cell differentiation and mineral metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged .
Result of Action
The action of this compound results in the acceleration of calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts . This provides a crucial source of phosphate ions, which are essential for various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it serves as a phosphate source for cell growth and recombinant protein production, offering advantages in media formulations by reducing precipitation at higher pH levels . Additionally, it finds applications in micro-arc oxidation electrolyte solutions, contributing to the creation of photocatalytic coatings .
Properties
CAS No. |
819-83-0 |
---|---|
Molecular Formula |
C3H9NaO6P |
Molecular Weight |
195.06 g/mol |
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI Key |
NJPFZFPDAJHSRV-UHFFFAOYSA-N |
SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.[Na] |
819-83-0 | |
physical_description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] |
Pictograms |
Irritant |
Related CAS |
17181-54-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of disodium beta-glycerophosphate in cell culture, particularly in osteoblast differentiation?
A1: this compound acts as a source of phosphate ions in cell culture. In studies on mouse osteoblast-like MC3T3-E1 cells, this compound, alongside L-ascorbic acid, enhanced cell differentiation and mineralization. This effect was observed through increased alkaline phosphatase (ALP) activity and elevated calcium and phosphorus content in cells treated with this compound. []
Q2: How does this compound affect the growth and toxin production of Microcystis aeruginosa?
A2: Research indicates that dipotassium hydrogen phosphate is a more favorable phosphorus source for Microcystis aeruginosa compared to this compound. Algae cultures using dipotassium hydrogen phosphate exhibited higher cell numbers and microcystin levels (both -LR and -RR variants) compared to those using this compound. This suggests that this compound may not promote the growth of Microcystis aeruginosa to the same extent and could potentially lead to lower microcystin production. []
Q3: Can this compound be used as a scaffold material in tissue engineering?
A3: Yes, this compound, in combination with chitosan and hydroxyethyl cellulose, forms a thermo-sensitive hydrogel suitable for tissue engineering applications. This hydrogel exhibits desirable properties such as a liquid state at room temperature and gelation at 37°C, making it suitable for injectable delivery. Studies have demonstrated its use as a scaffold for nucleus pulposus tissue engineering, supporting cell viability, extracellular matrix production, and the expression of key cartilage markers like collagen type II and aggrecan. [, ]
Q4: Has this compound shown potential in preventing rebar corrosion?
A4: Research suggests that this compound could potentially inhibit rebar corrosion. In simulated concrete pore solutions, this compound demonstrated corrosion inhibition comparable to strontium chromate and even surpassed some commercial inhibitors. This promising finding warrants further investigation into its impact on concrete properties and long-term corrosion inhibition within concrete structures. []
Q5: What happens to this compound when exposed to radiation?
A5: Irradiating this compound single crystals, particularly at low temperatures (77K), leads to the formation of several free radicals. These include alkoxy radicals (AR1 and AR2), and carbon-centered hydroxyalkyl radicals (LTR1 and LTR2). Interestingly, irradiation at higher temperatures (280K) results in the formation of hydroxyalkyl allyl radicals (R1, R2, and potentially R3). This formation of an allyl-type radical in a small-molecule model is noteworthy and could provide insights into radiation-induced damage in biological systems. []
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